An In-depth Technical Guide to (2-Pyridyldithio)-PEG6 Acid
An In-depth Technical Guide to (2-Pyridyldithio)-PEG6 Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Pyridyldithio)-PEG6 acid is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. It is designed to be a valuable resource for professionals in drug development and scientific research.
Core Concepts
(2-Pyridyldithio)-PEG6 acid is a versatile molecule that features two distinct reactive groups at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer. The 2-pyridyldithio group exhibits high reactivity towards thiol (-SH) groups, forming a stable disulfide bond. The carboxylic acid (-COOH) group can be activated to react with primary amines (-NH2), forming a stable amide bond. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugate.[1][2]
These characteristics make it an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1][3] The cleavable disulfide bond within the linker is designed to be stable in the bloodstream but can be readily cleaved by reducing agents like glutathione (B108866), which is found in higher concentrations inside cells, leading to the targeted release of the payload.[4]
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C20H33NO8S2 | Calculated |
| Molecular Weight | 479.61 g/mol | Calculated |
| CAS Number | Not available for PEG6 | Data for PEG4 is 581065-93-2[5][6] |
| Purity | Typically >95% | Based on PEG4 analog data[5] |
| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, DCM | Based on PEG4 analog data[7] |
| Storage | Store at -20°C, desiccated | General recommendation for thiol-reactive compounds |
Reaction Mechanisms and Workflows
The utility of (2-Pyridyldithio)-PEG6 acid lies in its ability to participate in two distinct and controlled conjugation reactions.
The carboxylic acid terminus of the linker can be coupled to a primary amine-containing molecule (e.g., an antibody, protein, or drug) using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]
The 2-pyridyldithio group reacts specifically with free thiol groups through a thiol-disulfide exchange mechanism. This reaction is rapid and results in the formation of a new disulfide bond, releasing pyridine-2-thione as a byproduct.[9][10] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
The disulfide bond formed is cleavable under reducing conditions, which is a key feature for drug delivery applications. Inside the cell, reducing agents such as glutathione (GSH) or thioredoxin (TRX) can cleave the disulfide bond, releasing the conjugated molecule.[4][11] In a laboratory setting, dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose.[12][13]
Experimental Protocols
The following are detailed protocols for the key reactions involving (2-Pyridyldithio)-PEG6 acid.
This two-step protocol is designed to minimize self-coupling of molecules that contain both carboxyl and amine groups.[14][15]
Materials:
-
(2-Pyridyldithio)-PEG6 acid
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of (2-Pyridyldithio)-PEG6 Acid:
-
Dissolve (2-Pyridyldithio)-PEG6 acid in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents:
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Materials:
-
(2-Pyridyldithio)-PEG6-conjugated molecule
-
Thiol-containing molecule (e.g., drug, peptide)
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Desalting column or HPLC for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the (2-Pyridyldithio)-PEG6-conjugated molecule in the Reaction Buffer.
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the solution of the pyridyldithio-activated molecule.
-
Incubate at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).
-
-
Purification:
-
Purify the conjugate using a desalting column or preparative HPLC to remove the pyridine-2-thione byproduct and any unreacted starting materials.
-
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reducing Agent:
-
Prepare a fresh stock solution of DTT or TCEP in the Reaction Buffer.
-
-
Cleavage Reaction:
-
Dissolve the disulfide-linked conjugate in the Reaction Buffer.
-
Add the reducing agent to a final concentration of 10-100 mM for DTT or 1-20 mM for TCEP.
-
Incubate at 37°C for 1-4 hours.
-
-
Analysis:
-
The cleavage can be confirmed by techniques such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry.
-
Applications in Drug Development
The unique properties of (2-Pyridyldithio)-PEG6 acid make it a valuable tool in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): As a linker to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.[1] The PEG spacer can improve the solubility and pharmacokinetics of the ADC.[3]
-
Peptide and Protein Modification: To conjugate peptides or proteins to other molecules or surfaces, enhancing their therapeutic properties or enabling their use in diagnostic assays.
-
Drug Delivery Systems: In the construction of stimuli-responsive drug delivery systems, where the disulfide bond is cleaved in the reducing environment of the target cell, leading to drug release.
-
Surface Modification: To functionalize surfaces of nanoparticles, liposomes, or medical devices to improve their biocompatibility and for targeted delivery.
Conclusion
(2-Pyridyldithio)-PEG6 acid is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation, drug delivery, and diagnostics. Its well-defined reactive ends, coupled with the benefits of the hydrophilic PEG spacer and the cleavable disulfide linkage, provide researchers and drug developers with a high degree of control over the design and synthesis of complex biomolecular conjugates. The protocols and information provided in this guide serve as a foundation for the successful application of this important chemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (2-pyridyldithio)-PEG4 acid - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
